molecular formula C26H22N2O5S B281506 Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Cat. No. B281506
M. Wt: 474.5 g/mol
InChI Key: IRTXPKCYQRNATD-SLMZUGIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate, also known as MDN-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. MDN-001 is a complex compound with a unique chemical structure that makes it a valuable tool for scientific research. In

Scientific Research Applications

Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been shown to have potent inhibitory effects on several enzymes, including carbonic anhydrase, cholinesterase, and tyrosinase. These enzymes play critical roles in various physiological processes, and their dysregulation has been linked to several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's inhibitory effects on these enzymes make it a valuable tool for studying their roles in disease pathogenesis and for developing new therapeutic agents.

Mechanism of Action

Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's mechanism of action is not fully understood, but it is believed to involve the inhibition of several enzymes. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been shown to inhibit carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's inhibition of carbonic anhydrase may lead to a decrease in the production of bicarbonate ions, which could have implications for the treatment of diseases such as glaucoma and epilepsy. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has also been shown to inhibit cholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a critical role in cognitive function. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's inhibition of cholinesterase may have implications for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's biochemical and physiological effects are not fully understood. However, studies have shown that Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has potent inhibitory effects on several enzymes, which could have implications for the treatment of various diseases. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's inhibitory effects on carbonic anhydrase could lead to a decrease in the production of bicarbonate ions, which could have implications for the treatment of glaucoma and epilepsy. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's inhibitory effects on cholinesterase could have implications for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has several advantages and limitations for lab experiments. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's unique chemical structure makes it a valuable tool for studying the roles of enzymes in disease pathogenesis. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's inhibitory effects on several enzymes could lead to the development of new therapeutic agents for various diseases. However, Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's complex synthesis method and high cost could limit its use in lab experiments.

Future Directions

There are several future directions for the study of Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate. One direction is to explore Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's potential as a therapeutic agent for various diseases. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's inhibitory effects on several enzymes make it a promising candidate for the development of new therapeutic agents. Another direction is to explore Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's potential as a tool for studying the roles of enzymes in disease pathogenesis. Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate's unique chemical structure makes it a valuable tool for studying the roles of enzymes in various physiological processes. Finally, future studies could focus on developing more efficient synthesis methods for Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate, which could increase its availability and reduce its cost.

Synthesis Methods

The synthesis of Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is a complex process that involves multiple steps. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with 4-aminobenzenesulfonamide to form N-(2-naphthoyl)-4-aminobenzenesulfonamide. The third step involves the reaction of N-(2-naphthoyl)-4-aminobenzenesulfonamide with methyl 4-aminobenzoate to form Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate. The synthesis of Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is a time-consuming process that requires expertise in organic chemistry.

properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 2-[[(4Z)-4-(2,4-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C26H22N2O5S/c1-16-12-13-24(17(2)14-16)34(31,32)28-22-15-23(25(29)19-9-5-4-8-18(19)22)27-21-11-7-6-10-20(21)26(30)33-3/h4-15,27H,1-3H3/b28-22-

InChI Key

IRTXPKCYQRNATD-SLMZUGIISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC)C

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC)C

Origin of Product

United States

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